N-(3-(Benzhydrylamino)-3-oxopropyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-639549 is a chemical compound with the CAS number 794579-71-8. It is known for its role as an enzyme inhibitor, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes
Preparation Methods
The synthesis of WAY-639549 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and yield .
Chemical Reactions Analysis
WAY-639549 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-639549 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study enzyme inhibition and reaction mechanisms.
Biology: Employed in biological assays to investigate the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes.
Medicine: Explored for its potential therapeutic applications in treating diseases related to enzyme dysfunction, such as Alzheimer’s disease.
Industry: Utilized in the development of enzyme inhibitors for various industrial processes.
Mechanism of Action
WAY-639549 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these enzymes, WAY-639549 increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
WAY-639549 can be compared with other enzyme inhibitors such as:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, also used in Alzheimer’s treatment.
Galantamine: An acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-(benzhydrylamino)-3-oxopropyl]-3-methylbenzamide |
InChI |
InChI=1S/C24H24N2O2/c1-18-9-8-14-21(17-18)24(28)25-16-15-22(27)26-23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-14,17,23H,15-16H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
PUSNUBJOKMNLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.